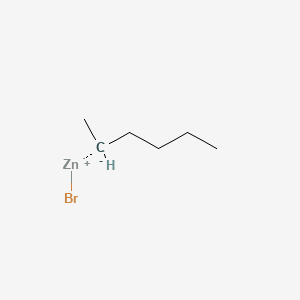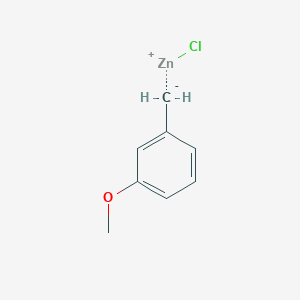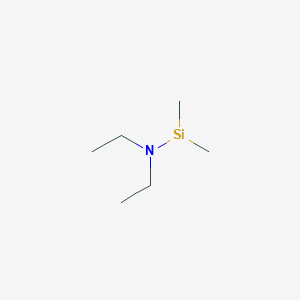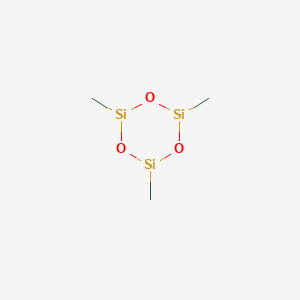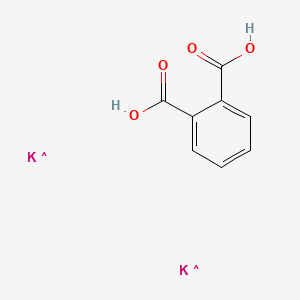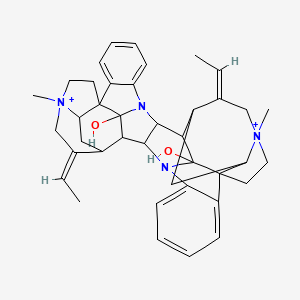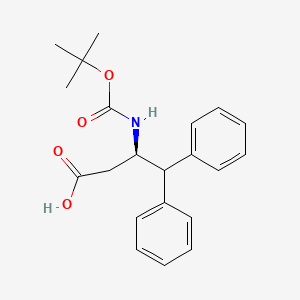
(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid
Overview
Description
The compound you mentioned is a Boc-protected amino acid. The Boc group is a common protecting group used in peptide synthesis . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Molecular Structure Analysis
The Boc group is a tert-butyl group bonded to a carbonyl (C=O), which is then bonded to an oxygen atom . This oxygen atom is typically bonded to the nitrogen atom of an amino group in an amino acid or peptide .Chemical Reactions Analysis
The Boc group can be removed (deprotected) under acidic conditions, commonly with trifluoroacetic acid . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .Scientific Research Applications
Peptide and Peptidomimetic Synthesis
(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid serves as a key intermediate in the synthesis of renin inhibitory peptides. Its highly stereoselective synthesis facilitates the preparation of peptides containing dipeptide isosteres, acting as potent inhibitors of human plasma renin. This process involves mimicking the transition-state analogues during enzyme-catalyzed hydrolysis, showcasing its application in designing compounds with specific biological activities (Thaisrivongs et al., 1987).
Synthesis of Functionalized Heterocycles
The acid is utilized in reactions involving chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones for substitutions and chain elongations, leading to the synthesis of enantiomerically pure β-hydroxy-acid derivatives. This demonstrates its role in generating structurally complex and functionally diverse organic molecules, which are essential for developing new materials and pharmaceuticals (Noda & Seebach, 1987).
Construction of Constrained Amino Acid Analogues
The compound is pivotal in the preparation of enantiomerically pure cyclopropane analogues of phenylalanine, highlighting its utility in constructing constrained amino acid analogues for peptidomimetic applications. This is significant for the design of peptide-based drugs with enhanced stability and bioavailability (Jiménez et al., 2001).
Development of Biodegradable Polymers
It also finds application in the synthesis of biocompatible polymers through the copolymerization of its epoxide derivatives with carbon dioxide. This innovative approach leverages the compound's versatility for creating environmentally friendly materials with potential applications in drug delivery and biodegradable products (Tsai et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound ®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid, also known as Boc-®-3-Amino-4,4-diphenyl-butyric acid, is the amino group in organic compounds . This compound is used as a protecting group for amines, which are strong nucleophiles and bases .
Mode of Action
The mode of action of Boc-®-3-Amino-4,4-diphenyl-butyric acid involves the conversion of the amino group into a carbamate to protect it during transformations of other functional groups . The tert-butyloxycarbonyl (Boc) group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate .
Biochemical Pathways
The biochemical pathways affected by Boc-®-3-Amino-4,4-diphenyl-butyric acid primarily involve the synthesis of peptides . The Boc group is widely used to protect amino groups during peptide synthesis . The addition and removal of the Boc group are key steps in these pathways .
Pharmacokinetics
The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), which could impact the compound’s bioavailability .
Result of Action
The result of the action of Boc-®-3-Amino-4,4-diphenyl-butyric acid is the protection of the amino group, allowing for transformations of other functional groups without interference from the amine . This is particularly useful in the synthesis of peptides .
Action Environment
The action of Boc-®-3-Amino-4,4-diphenyl-butyric acid can be influenced by environmental factors. Additionally, the compound’s stability and efficacy can be affected by temperature, as high temperatures can facilitate the deprotection of Boc-protected amino acids and peptides .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGVWWIOFMUJSK-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426646 | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4,4-diphenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332062-06-3 | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4,4-diphenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



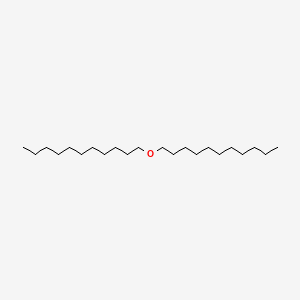

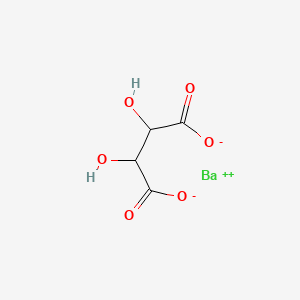

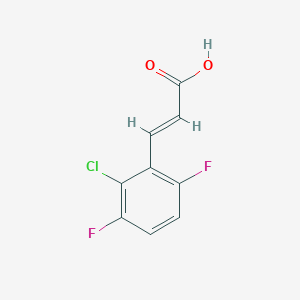
![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)

